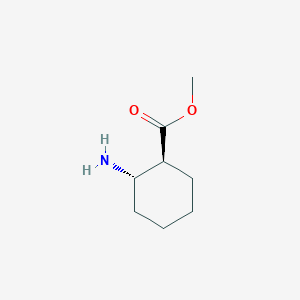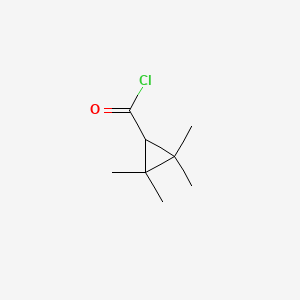
3-(3,5-Difluorphenyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O It is characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde group attached to another phenyl ring
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing 3-(3,5-Difluorophenyl)benzaldehyde involves the aromatic substitution of a difluorobenzene derivative. This can be achieved through the reaction of 3,5-difluorobenzene with benzaldehyde under specific conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with 3,5-difluorobenzaldehyde to form the desired product. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 3-(3,5-Difluorophenyl)benzaldehyde may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.
Types of Reactions:
Oxidation: 3-(3,5-Difluorophenyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-(3,5-Difluorophenyl)benzoic acid.
Reduction: 3-(3,5-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,5-Difluorophenyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, dyes, and advanced materials.
Wirkmechanismus
Pharmacokinetics
296 g/mL at 20 °C) and refractive index (n20/D 1493) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Difluorophenyl)benzaldehyde. For instance, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Furthermore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorobenzaldehyde: Lacks the additional phenyl ring, making it less complex but still useful in various synthetic applications.
4-(3,5-Difluorophenyl)benzaldehyde: Similar structure but with the aldehyde group in a different position, leading to different reactivity and applications.
2-(3,5-Difluorophenyl)benzaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness: 3-(3,5-Difluorophenyl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a versatile compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUWDBZWCZMFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457614 |
Source


|
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656306-74-0 |
Source


|
| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)



